![molecular formula C8H10IN3 B1328204 3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1170855-52-3](/img/structure/B1328204.png)
3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
The compound "3-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole derivatives, which are of interest due to their practical applications as analytical reagents, dyes, and medicinal substances. Pyrazole derivatives, such as those mentioned in the papers, are known for their ability to form chelates with d-metal ions, making them valuable in the synthesis of organometallic coordination polymers .
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of 1,1,3,3-tetra-[1,2-dihydro-1,5-dimethyl-2-phenyl-3-oxopyrazole]propane is achieved through the reaction of electrophilic substitution of the protonated form of propandial in the aromatic ring of the oxopyrazole heterocycle . This process yields a white crystalline substance that is soluble in organic solvents but insoluble in water. The synthesis process is optimized through various methods, including condensation reactions with aldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using infrared spectroscopy, nuclear magnetic resonance, and gas chromatography-mass spectrometry . These techniques provide detailed information about the molecular structure and can confirm the identity of the synthesized compounds by comparing the results with existing literature .
Chemical Reactions Analysis
Pyrazole derivatives can react with other chemical entities to form stable adducts. For instance, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione reacts with primary and secondary amino functions to form stable adducts that can be chromatographed under reversed-phase conditions . The reaction conditions, such as temperature and reagent concentration, are optimized to achieve quantitative yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The solubility of these compounds in various solvents, their melting points, and their reactivity with other chemicals are important characteristics that are determined through experimental analysis. For example, the tetradentate derivative of antipyrine is readily soluble in organic solvents and has a confirmed purity as indicated by its melting point and qualitative reactions . These properties are essential for their application in quality control and the development of new analytical methods .
Scientific Research Applications
Complex Formation and Coordination Chemistry
- The compound forms complexes with PdCl2, showing thermal stability and potential anticonvulsant properties (Khachatryan et al., 2017).
- It's involved in the synthesis of Ni(II) complexes, which show promising antibacterial activity (Titi et al., 2021).
- In a study, ZnII complexes were synthesized using this compound, exploring its application in supramolecular crystal engineering (Guerrero et al., 2015).
Synthesis of Heterocyclic Compounds
- It reacts with various nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives (Dawood et al., 2004).
- This compound is used in the synthesis of new heterocyclic compounds with potential anticancer activity (Metwally et al., 2016).
Corrosion Inhibition and Material Science
- Pyrazole ligands derived from this compound have been studied as corrosion inhibitors for steel in acidic solutions (Masoumi et al., 2020).
Photochemical Properties
- Studies on zinc phthalocyanines bearing the 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl moiety show its impact on photochemical properties, relevant in photodynamic therapy (Ziminov et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
This can result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to have high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to have various effects, such as antipromastigote activity and anticancer activity .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
3-(4-iodo-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWUQDVGKJISJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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